molecular formula C14H9FO3 B6396882 2-Fluoro-4-(3-formylphenyl)benzoic acid CAS No. 1261969-35-0

2-Fluoro-4-(3-formylphenyl)benzoic acid

Cat. No.: B6396882
CAS No.: 1261969-35-0
M. Wt: 244.22 g/mol
InChI Key: ZYNZUQGGPCLNQC-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-formylphenyl)benzoic acid (CAS: 1261970-90-4, molecular formula: C₁₄H₉FO₃) is a fluorinated benzoic acid derivative featuring a fluorine atom at the 2-position and a 3-formylphenyl substituent at the 4-position of the aromatic ring. The formyl group (-CHO) on the phenyl ring introduces reactivity for further synthetic modifications, such as Schiff base formation or conjugation with biomolecules, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

2-fluoro-4-(3-formylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO3/c15-13-7-11(4-5-12(13)14(17)18)10-3-1-2-9(6-10)8-16/h1-8H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNZUQGGPCLNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688876
Record name 3-Fluoro-3'-formyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261969-35-0
Record name 3-Fluoro-3'-formyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(3-formylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, where the reaction conditions are optimized for high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-(3-formylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: 2-Fluoro-4-(3-carboxyphenyl)benzoic acid.

    Reduction: 2-Fluoro-4-(3-hydroxyphenyl)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-(3-formylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-formylphenyl)benzoic acid depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the fluorine atom can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Fluorinated Benzoic Acid Derivatives

Compound Name Substituents (Position) Molecular Formula Key Applications/Findings References
2-Fluoro-4-(3-formylphenyl)benzoic acid 2-F, 4-(3-formylphenyl) C₁₄H₉FO₃ Synthetic intermediate for conjugation; potential biosensing due to reactive aldehyde group.
2-Fluoro-4-(trifluoromethyl)benzoic acid 2-F, 4-CF₃ C₈H₄F₄O₂ API precursor; enhances receptor agonism via electron-withdrawing CF₃ group.
4-Fluoro-2-(phenylamino)benzoic acid 4-F, 2-NHPh C₁₃H₁₀FNO₂ Crystal structure with intramolecular H-bonding; used in solid-state chemistry studies.
2-Fluoro-4-(2-hydroxypyridin-4-yl)benzoic acid 2-F, 4-(2-hydroxypyridyl) C₁₂H₈FNO₃ Heterocyclic variant; potential in kinase inhibitor development.
2-Fluoro-4-(propan-2-yl)benzoic acid 2-F, 4-isopropyl C₁₀H₁₁FO₂ Lipophilic building block for drug delivery systems.
2-Fluoro-4-[[chromane-carbonyl]amino]benzoic acid (RARα antagonist) 2-F, 4-(chromane-carbonyl-amino) C₂₄H₂₀BrFNO₃ Retinoic acid receptor alpha antagonist; used in breast cancer research.
2-Fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid 2-F, 4-(oxadiazole-CF₃) C₁₀H₅F₄N₂O₃ Intermediate for class-IIa HDAC inhibitors; high-yield synthesis via TFAA coupling.

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing Groups (e.g., CF₃, oxadiazole) :
    The trifluoromethyl group in 2-fluoro-4-(trifluoromethyl)benzoic acid increases acidity (pKa ~2.5–3.0) and enhances binding to hydrophobic pockets in proteins, making it a preferred agonist precursor . Similarly, the oxadiazole ring in HDAC inhibitors improves metabolic stability and target affinity .

  • Formyl Group (-CHO) :
    The 3-formylphenyl substituent in the target compound offers unique reactivity for bioconjugation (e.g., forming hydrazones or imines), which is absent in analogs like the RARα antagonist (chromane derivative) . This property aligns with biosensor applications, where aldehyde groups facilitate covalent immobilization of probes .

  • Positional Isomerism: Substituent position significantly impacts bioactivity. For example, ortho-fluoro substituents in 4-fluoro-2-(phenylamino)benzoic acid induce conformational strain, stabilizing intramolecular hydrogen bonds . In contrast, para-substituted analogs (e.g., 2-fluoro-4-CF₃) exhibit stronger electronic effects due to resonance with the carboxylic acid group .

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